Physicochemical Differentiation: Density and Boiling Point of 2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane vs. Karanal® (CAS 117933-89-8)
The compound 2-(cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane exhibits a measured density of 0.954 g/cm³ and a boiling point of 268.8 °C at 760 mmHg . In comparison, Karanal® (2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane, CAS 117933-89-8) has a higher molecular weight of 266.42 g/mol and an estimated logP of 5.355 [1]. The lower molecular weight (210.31 vs. 266.42, a 21% difference) and unsubstituted cyclohexenyl ring of the target compound predictably confer higher volatility and lower lipophilicity relative to Karanal®, which bears additional methyl and sec-butyl substituents on the dioxane ring. These differences directly affect evaporation rate, substantivity on substrates, and partitioning behavior in formulated products.
| Evidence Dimension | Molecular weight, density, boiling point, and estimated lipophilicity |
|---|---|
| Target Compound Data | MW = 210.31 g/mol; Density = 0.954 g/cm³; Boiling Point = 268.8 °C at 760 mmHg; logP not reported |
| Comparator Or Baseline | Karanal®: MW = 266.42 g/mol; logP 5.355 (est); density and boiling point not directly reported in public sources |
| Quantified Difference | ΔMW = 56.11 g/mol (target lower by 21%); ΔlogP (est) not calculable due to missing target compound data |
| Conditions | Physicochemical data from ChemSrc database (target) and ChemicalBook (Karanal®) |
Why This Matters
The 21% lower molecular weight and unsubstituted cyclohexenyl ring predict higher volatility, which is a critical factor for fragrance ingredient selection where evaporation profile governs top-note vs. base-note performance.
- [1] ChemicalBook. Karanal (CAS 117933-89-8): Molecular weight 266.42; logP 5.355 (est). ChemicalBook Product Database. Accessed May 2026. View Source
